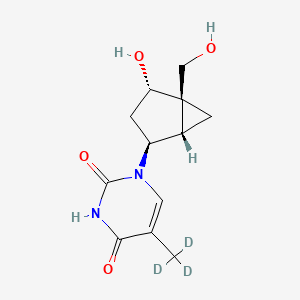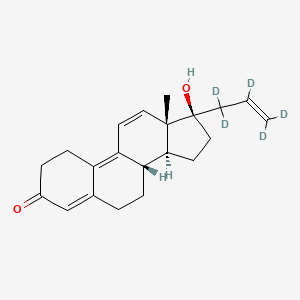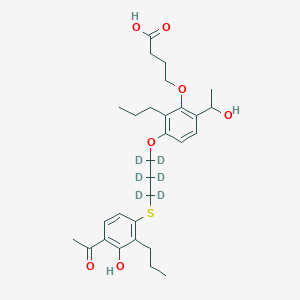
Hydroxy Tipelukast-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Tipelukast-d6 is a deuterium-labeled derivative of Hydroxy Tipelukast. It is a biochemical compound with the molecular formula C29H34D6O7S and a molecular weight of 538.73 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties.
Vorbereitungsmethoden
Hydroxy Tipelukast-d6 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Hydroxy Tipelukast molecule . The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Hydroxy Tipelukast molecule. This process is typically carried out under controlled laboratory conditions using deuterated reagents and solvents
Analyse Chemischer Reaktionen
Hydroxy Tipelukast-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Hydroxy Tipelukast-d6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: It is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and in the study of chemical processes
Wirkmechanismus
The mechanism of action of Hydroxy Tipelukast-d6 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium can affect the rate of metabolic reactions, providing insights into the metabolic stability and bioavailability of drugs .
Vergleich Mit ähnlichen Verbindungen
Hydroxy Tipelukast-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxy Tipelukast: The non-deuterated version of this compound.
Tipelukast: A sulfidopeptide leukotriene receptor antagonist with anti-inflammatory properties.
Deuterium-labeled analogs: Other compounds labeled with deuterium for use in scientific research.
This compound’s uniqueness lies in its stable isotope labeling, which provides valuable information in various research applications.
Eigenschaften
Molekularformel |
C29H40O7S |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
InChI-Schlüssel |
MLDWEJZYGSSUCN-YUZNWSDISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Kanonische SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


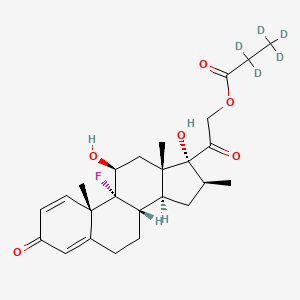
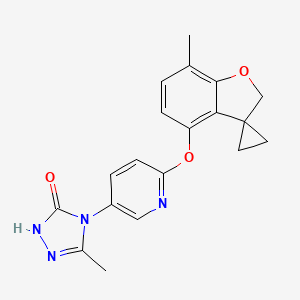
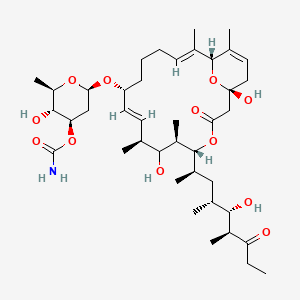
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)


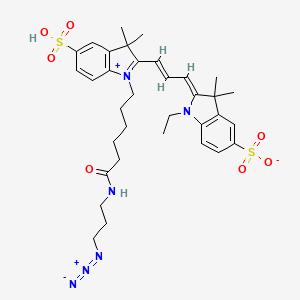
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)


